2,5-Dimethylphenyl 2-ethylhexanoate
Description
2,5-Dimethylphenyl 2-ethylhexanoate is an ester derivative combining a 2,5-dimethyl-substituted phenyl group with a branched 2-ethylhexanoate chain. The 2,5-dimethylphenyl group may influence steric and electronic properties, modulating reactivity in chemical processes.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 2-ethylhexanoate |
InChI |
InChI=1S/C16H24O2/c1-5-7-8-14(6-2)16(17)18-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
SAIRMMIMGALNLQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the aromatic ring significantly impacts chemical behavior. For example:
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : This carboxamide derivative (IC50 ~10 µM) demonstrates high photosynthetic electron transport (PET) inhibition in spinach chloroplasts due to its 2,5-dimethyl substitution, which balances lipophilicity and electron-withdrawing effects .
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : The 3,5-dimethyl substitution similarly enhances PET inhibition (IC50 ~10 µM), but the para-substitution pattern may alter binding affinity compared to ortho-substituted analogs .
In contrast, 2,5-Dimethylphenyl 2-ethylhexanoate lacks the amide group, replacing it with an ester linkage.
Functional Group Influence
- Carboxamides () : The amide group enables hydrogen bonding, critical for binding to photosystem II (PSII) in chloroplasts.
- Esters (e.g., 2-Ethylhexanoate derivatives): Esters like chromium 2-ethylhexanoate act as ligands in catalytic systems, where their branched alkyl chains enhance steric bulk, stabilizing metal complexes in organic solvents .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Lipophilicity and Activity: Lipophilicity (logP) is a critical determinant of PET inhibition for carboxamides, with optimal values balancing membrane permeability and target binding . For esters, higher lipophilicity may enhance compatibility with non-polar catalytic environments.
- Steric Effects: The 2-ethylhexanoate’s branched chain in catalytic systems increases steric hindrance, favoring selective formation of 1-hexene during ethene trimerization .
- Environmental Impact : Metabolites such as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one () highlight the environmental persistence of 2,5-dimethylphenyl derivatives, necessitating residue monitoring in agriculture.
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